Hsp-990

Description

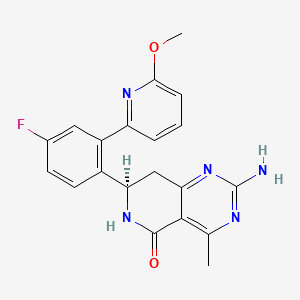

Structure

3D Structure

Properties

IUPAC Name |

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQUUGTQYPVPD-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239429 |

Source

|

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934343-74-5 |

Source

|

| Record name | HSP-990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HSP-990 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HSP-990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-HSP990: A Technical Guide to its Function as a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to Hsp90 and the Role of NVP-HSP990

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] These client proteins include various kinases, transcription factors, and steroid hormone receptors.[2][3]

The chaperone function of Hsp90 is intrinsically linked to its ATPase activity.[3][4] The binding and hydrolysis of ATP drive a cycle of conformational changes in Hsp90, which are necessary for the maturation and release of its client proteins.[3] Inhibition of this ATPase activity disrupts the chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[1][3] This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[5][6]

NVP-HSP990 is a novel, orally bioavailable Hsp90 inhibitor with a distinct dihydropyridopyrimidinone scaffold.[7][8][9] It potently and selectively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[7][8] This leads to the degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell models.[7][10] Clinical trials have been initiated to evaluate NVP-HSP990 in advanced solid tumors based on its promising preclinical activity.[8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular effects of NVP-HSP990.

Table 1: Biochemical Potency of NVP-HSP990 against Hsp90 Isoforms

| Isoform | IC50 (nM) | Assay Type |

| Hsp90α | 0.6 | Biotinylated Geldanamycin-Binding Inhibition |

| Hsp90β | 0.8 | Biotinylated Geldanamycin-Binding Inhibition |

| Grp94 | 8.5 | Biotinylated Geldanamycin-Binding Inhibition |

| TRAP-1 | 320 | ATPase Activity |

| Data sourced from references[3][5][7][8][11][12][13][14]. |

Table 2: Cellular Activity of NVP-HSP990 in GTL-16 Gastric Carcinoma Cells

| Cellular Endpoint | EC50 (nM) |

| c-Met Degradation | 37 |

| Hsp70 Induction | 20 |

| p-ERK Inhibition | 11 |

| p-AKT Inhibition | 6 |

| Data sourced from references[3][5][12][13]. |

Table 3: Anti-proliferative Activity of NVP-HSP990 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Oncogenic Driver | GI50 (nM) |

| GTL-16 | Gastric | c-Met amplification | 14 |

| BT474 | Breast | ErbB2+, ER+ | 7 |

| A549 | Lung | EGFR WT | 28 |

| H1975 | Lung | EGFR mutant | 35 |

| MV4;11 | AML | FLT3-ITD | 4 |

| Glioma Initiating Cells | Glioblastoma | - | 10 - 500 |

| Data sourced from references[3][7][12][15]. |

Mechanism of Action and Signaling Pathways

NVP-HSP990 exerts its anti-tumor effects by inhibiting the ATPase activity of Hsp90, which is crucial for the stability and function of numerous oncoproteins. This inhibition leads to the disruption of the Hsp90 chaperone cycle.

The Hsp90 Chaperone Cycle and its Inhibition

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which induces conformational changes in the Hsp90 dimer and is regulated by various co-chaperones.

Caption: Hsp90 cycle and NVP-HSP990 inhibition.

NVP-HSP990 competitively binds to the N-terminal ATP pocket of Hsp90, preventing the conformational changes required for client protein maturation.[7][8] This leads to the dissociation of the Hsp90-p23 complex and the degradation of Hsp90 client proteins.[3][11] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a pharmacodynamic biomarker.[3][11]

Downstream Signaling Pathway Disruption

By promoting the degradation of key client kinases, NVP-HSP990 effectively blocks multiple oncogenic signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and differentiation.

Caption: NVP-HSP990's impact on signaling.

In c-Met amplified GTL-16 cells, NVP-HSP990 treatment leads to a dose-dependent decrease in c-Met levels and subsequent inhibition of downstream p-AKT and p-ERK.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of NVP-HSP990.

Hsp90 Binding Assay (Biotinylated Geldanamycin Competition)

This assay measures the ability of a test compound to compete with a known Hsp90 binder, biotinylated geldanamycin, for binding to Hsp90.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Biochemical Reconstitution of Steroid Receptor•Hsp90 Protein Complexes and Reactivation of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 12. Structure of Hsp90-p23-GR reveals the Hsp90 client-maturation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hsp90 chaperone machinery: conformational dynamics and regulation by co-chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting HSF1 sensitizes cancer cells to HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]

The Central Role of Hsp90 in Protein Folding and Stability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Master Regulator of the Proteome

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for viability in eukaryotes.[1] Constituting 1-2% of total cytosolic proteins under normal conditions and increasing to 4-6% under stress, Hsp90 is a cornerstone of the cellular protein quality control system, also known as proteostasis.[2][3] Unlike other chaperones that often handle newly synthesized and broadly unfolded polypeptides, Hsp90 specializes in the conformational maturation and stabilization of a select group of "client" proteins.[4][5] These clients are frequently key nodes in signal transduction pathways, including protein kinases, transcription factors, and steroid hormone receptors, which are critical for cell growth, differentiation, and survival.[4][6][7]

The dependence of numerous oncogenic proteins on Hsp90 for their stability and function has made it a prime target for cancer therapy.[2][8][9] Inhibition of Hsp90's chaperone activity leads to the simultaneous degradation of multiple cancer-driving proteins, offering a multi-pronged attack on malignant cells.[8] This guide provides an in-depth examination of Hsp90's core mechanisms, its role in cellular signaling, and the experimental protocols used to investigate its function.

The Hsp90 Chaperone Cycle: An ATP-Dependent Conformational Engine

Hsp90 functions as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) crucial for client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[3][10][11] The chaperone's function is driven by a dynamic, ATP-dependent cycle of conformational changes.[2][6]

-

Open State (Apo): In the absence of ATP, the Hsp90 dimer exists in an open, "V-shaped" conformation. This state has a low affinity for client proteins but is competent to bind co-chaperones like Hsp70 and Hop, which deliver clients to the Hsp90 machinery.[11]

-

Client Loading: The Hsp70/Hsp40 system first engages with non-native client proteins and, with the help of the scaffolding co-chaperone Hop (Hsp70/Hsp90 organizing protein), transfers the client to the open Hsp90 dimer.[11][12]

-

ATP-Bound Closed State: The binding of ATP to the N-terminal domains triggers a dramatic conformational change. The NTDs dimerize, and the dimer transitions to a closed, compact state, trapping both ATP and the client protein within the chaperone complex.[11] The co-chaperone p23 binds to and stabilizes this closed conformation.[4][9]

-

ATP Hydrolysis and Client Maturation: The ATPase activity of Hsp90, which is often stimulated by the co-chaperone Aha1 (Activator of Hsp90 ATPase homolog 1), leads to ATP hydrolysis.[2] This hydrolysis event is the energy-driven step that facilitates the final conformational maturation of the client protein.[13]

-

Product Release: Following hydrolysis, ADP and phosphate are released, the NTDs dissociate, and Hsp90 returns to its open conformation, releasing the mature client protein and co-chaperones.[11]

Figure 1: The ATP-driven conformational cycle of Hsp90.

Role in Protein Folding and Stability

Hsp90's primary role is not to fold proteins from scratch but to assist in the final stages of folding for proteins that are in a near-native state.[4] It helps them overcome kinetic barriers to achieve their final, active conformation. At physiological concentrations, the Hsp70 system can sometimes trap folding intermediates; Hsp90 acts downstream to break this deadlock, allowing the client to proceed to its native state.[14]

Once folded, Hsp90 is critical for maintaining the stability and activity of its clients.[2][7] Many client proteins are inherently unstable, and their continued function depends on their dynamic association with the Hsp90 machinery. If Hsp90 function is inhibited (e.g., by small molecules like geldanamycin), its clients become destabilized, are recognized by the cell's degradation machinery, and are subsequently ubiquitinated and destroyed by the proteasome.[6][15] This targeted degradation is the basis for the therapeutic use of Hsp90 inhibitors.

Hsp90's Interaction Network: Co-chaperones and Clients

Hsp90 does not act alone but functions as the hub of a large, dynamic multi-chaperone complex.[12][16] Its function and client specificity are tightly regulated by a diverse array of co-chaperones.[1][6]

| Table 1: Key Hsp90 Co-chaperones and Their Functions | |

| Co-chaperone | Primary Function |

| Hsp70/Hsp40 | Binds nascent or non-native proteins and facilitates their transfer to Hsp90.[12] |

| Hop/Sti1 | A scaffolding protein that bridges Hsp70 and Hsp90, facilitating client handover.[12] Inhibits Hsp90's ATPase activity.[12] |

| Cdc37 | Specifically recruits protein kinase clients to the Hsp90 machinery.[4] |

| Aha1 | A key activator that stimulates Hsp90's intrinsically weak ATPase activity, driving the cycle forward.[2][17] |

| p23/Sba1 | Binds to and stabilizes the ATP-bound, closed conformation of Hsp90.[4][9] |

| Immunophilins (e.g., FKBP51, FKBP52) | Involved in linking Hsp90 to specific clients, such as steroid hormone receptors, and cellular trafficking.[6] |

| CHIP (C-terminus of Hsc70-Interacting Protein) | An E3 ubiquitin ligase that targets destabilized Hsp90 clients for proteasomal degradation.[15] |

The clients of Hsp90 are numerous and diverse, with estimates suggesting up to 10% of the proteome may depend on Hsp90.[6][18]

| Table 2: Representative Hsp90 Client Proteins | |

| Category | Examples |

| Protein Kinases | Akt, Raf-1, Cdk4, HER2/ErbB2, Src |

| Transcription Factors | Steroid hormone receptors (e.g., glucocorticoid receptor), p53 (mutant forms), HIF-1α |

| Structural Proteins | Tubulin, Actin |

| Other | Telomerase, Nitric Oxide Synthase (NOS) |

| Source:[8][9][16] |

Hsp90 in Cellular Signaling Pathways

By stabilizing key kinases and transcription factors, Hsp90 is centrally embedded in critical signaling pathways that regulate cell proliferation, survival, and stress responses. Its inhibition can therefore simultaneously shut down multiple oncogenic cascades.[2][8]

A prime example is the PI3K/Akt pathway, which is a central regulator of cell survival and is often hyperactivated in cancer. Hsp90 is required for the stability and function of several key components of this pathway, including Akt itself.[19]

Figure 2: Hsp90's stabilizing role in the PI3K/Akt signaling pathway.

Quantitative Analysis of Hsp90 Function

The biochemical activity of Hsp90 is quantifiable, providing key parameters for research and drug development. The intrinsic ATPase activity of Hsp90 is relatively slow but is modulated significantly by co-chaperones and client proteins.

| Table 3: Hsp90 ATPase Activity Parameters | ||

| Hsp90 Source | Condition | Value |

| Yeast Hsp90 | Km for ATP | ~500-510 µM[20][21] |

| Yeast Hsp90 | Basal ATPase Rate | ~1.3 ATP hydrolyzed / min[17] |

| Bacterial Hsp90 (Hsp90Ec) | Basal ATPase Rate | ~0.1 nmol/min[10] |

| Bacterial Hsp90 (Hsp90Ec) | + Client Protein (L2) | ~4-fold stimulation[10] |

| Yeast Hsp90 | + Aha1, Cdc37, Sba1, Ste11 (kinase) | ~2.6 ATP hydrolyzed / min (2-fold stimulation)[17] |

Experimental Protocols

Investigating Hsp90 function requires a robust set of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Hsp90 ATPase Activity Assay (Colorimetric)

This protocol measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.[20]

Materials:

-

Purified Hsp90 protein

-

Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 5 mM MgCl₂

-

ATP solution (e.g., 10 mM stock)

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% Ammonium Molybdate in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

Procedure:

-

Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add Hsp90 to the assay buffer to a final concentration of 1-5 µM. Include wells for a no-enzyme control. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration that brackets the Km (e.g., 500 µM). The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

Stop and Develop Color: Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes for color development.

-

Measurement: Read the absorbance at 620-650 nm using a plate reader.

-

Calculation: Subtract the absorbance of the no-enzyme control from the sample wells. Calculate the amount of Pi released using the phosphate standard curve. The ATPase rate is expressed as nmol of Pi released per min per mg of Hsp90.

Protocol 2: Co-immunoprecipitation (Co-IP) for Hsp90-Client Interaction

This protocol is used to isolate Hsp90 and its interacting proteins from cell lysates to confirm in vivo interactions.[22][23]

Figure 3: General workflow for a Co-immunoprecipitation experiment.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.[23]

-

Anti-Hsp90 antibody (IP-grade) and an isotype control IgG.[22]

-

Protein A/G magnetic or agarose beads.[22]

-

Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).

-

Elution Buffer (e.g., 2x Laemmli SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.[22][23]

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[22]

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G bead slurry to 1-2 mg of total protein lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[22]

-

Immunoprecipitation: Add 2-5 µg of anti-Hsp90 antibody (or control IgG) to the pre-cleared lysate. Incubate on a rotator for 2 hours to overnight at 4°C.[22][23]

-

Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry. Incubate for another 1-4 hours at 4°C with rotation.[22]

-

Washing: Pellet the beads (by centrifugation or magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.[22]

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of Elution Buffer. Boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and antibody.[22]

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform a Western blot and probe with antibodies against Hsp90 (to confirm successful IP) and the putative client protein.

Protocol 3: In Vitro Luciferase Refolding Assay

This assay measures the ability of the Hsp90 chaperone machinery to refold a chemically denatured client protein, firefly luciferase, into its enzymatically active state.[24]

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or a reconstituted system with purified Hsp90, Hsp70, Hop, and other co-chaperones.

-

Firefly Luciferase protein

-

Denaturation Buffer: 6 M Guanidine-HCl in 25 mM HEPES-KOH (pH 7.4).

-

Refolding Buffer: 25 mM HEPES-KOH (pH 7.4), 50 mM KCl, 5 mM MgCl₂.

-

ATP-regenerating system (creatine phosphate, creatine kinase).

-

Luciferase Assay Reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Denaturation: Dilute luciferase into the Denaturation Buffer to a concentration of ~10-20 µM. Incubate for 30-60 minutes at room temperature.

-

Initiate Refolding: Rapidly dilute the denatured luciferase (e.g., 100-fold) into the Refolding Buffer containing the chaperone components (e.g., RRL) and the ATP-regenerating system. The final luciferase concentration should be in the nanomolar range to prevent aggregation.

-

Incubation: Incubate the refolding reaction at a suitable temperature (e.g., 30°C). Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Activity Measurement: For each time point, mix the aliquot with the Luciferase Assay Reagent in a luminometer tube. Immediately measure the light emission (luminescence), which is directly proportional to the amount of active, refolded luciferase.

-

Controls: Run parallel reactions:

-

No Chaperones: To measure spontaneous refolding.

-

+ Hsp90 Inhibitor: To confirm the refolding is Hsp90-dependent.

-

-

Analysis: Plot luciferase activity (luminescence) versus time. The refolding yield is the percentage of activity recovered compared to an equivalent amount of non-denatured native luciferase.

Conclusion

Hsp90 stands as a critical regulator of cellular proteostasis, essential for the folding, stability, and function of a vast array of client proteins that are central to cell signaling and survival. Its complex, ATP-driven mechanism, governed by a host of co-chaperones, makes it a highly sophisticated and tightly controlled chaperone machine. The reliance of many oncogenic proteins on Hsp90 has cemented its status as a key therapeutic target. A thorough understanding of its biochemical function and the application of robust experimental protocols are paramount for researchers and drug developers aiming to modulate its activity for therapeutic benefit.

References

- 1. Heat-shock protein 90, a chaperone for folding and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hsp90: a specialized but essential protein-folding tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hsp70-Hsp90 Chaperone Cascade in Protein Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp90 and co-chaperones twist the functions of diverse client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 13. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 15. mdpi.com [mdpi.com]

- 16. Functional specificity of co-chaperone interactions with Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Hsp90 - Wikipedia [en.wikipedia.org]

- 20. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

The Discovery and Development of NVP-HSP990: A Potent and Orally Bioavailable Hsp90 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. NVP-HSP990 is a novel, potent, and orally bioavailable Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NVP-HSP990.

Chemical Properties and Structure

NVP-HSP990, with the IUPAC name (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, is a structurally distinct Hsp90 inhibitor based on a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2][3] Its unique chemical structure contributes to its high potency and favorable pharmacokinetic properties.

Chemical Structure of NVP-HSP990:

Mechanism of Action

NVP-HSP990 exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][4] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1][4] The inhibition of Hsp90's ATPase activity disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1] Many of these client proteins are critical oncogenic drivers, including receptor tyrosine kinases (e.g., c-Met, HER2, EGFR), signaling kinases (e.g., AKT, ERK, RAF-1), and cell cycle regulators (e.g., CDK2, CDK4).[1][5] By promoting the degradation of these oncoproteins, NVP-HSP990 simultaneously blocks multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which is also observed upon treatment with NVP-HSP990.[1]

Quantitative Data Summary

The preclinical development of NVP-HSP990 has generated a wealth of quantitative data demonstrating its potency and efficacy. These data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of NVP-HSP990 Against Hsp90 Isoforms [1][3][7]

| Hsp90 Isoform | IC50 (nM) |

| Hsp90α | 0.6 |

| Hsp90β | 0.8 |

| Grp94 | 8.5 |

| TRAP-1 (ATPase) | 320 |

Table 2: In Vitro Cellular Activity of NVP-HSP990 in Various Cancer Cell Lines [1][6][7]

| Cell Line | Cancer Type | Key Oncogenic Driver | GI50/IC50/EC50 (nM) |

| GTL-16 | Gastric | c-Met amplification | 14 (EC50, proliferation) |

| BT474 | Breast | ErbB2 amplification | 7 ± 2 (GI50) |

| A549 | Lung | EGFR wild-type | 28 ± 5 (GI50) |

| H1975 | Lung | EGFR mutation | 35 ± 4 (GI50) |

| MV4;11 | AML | FLT3-ITD | 4 ± 1 (GI50) |

| Multiple Myeloma cell lines | Multiple Myeloma | - | 27-49 (IC50) |

| Glioma Initiating Cells (GICs) | Glioblastoma | Olig2 expression | 10-500 (IC50) |

Table 3: Cellular Mechanistic Activity of NVP-HSP990 in GTL-16 Cells [1][7]

| Cellular Effect | EC50 (nM) |

| c-Met degradation | 37 ± 4 |

| Hsp70 induction | 20 ± 2 |

| p-ERK inhibition | 11 ± 1 |

| p-AKT inhibition | 6 ± 1 |

Table 4: Single-Dose Pharmacokinetics of NVP-HSP990 in CD-1 Mice [1]

| Route | Dose (mg/kg) | t½ (h) | tmax (h) | Cmax (ng/mL) | AUC(0, last) (ng·h/mL) | Vss (L/kg) | Clearance (mL/min/kg) | %F |

| IV | 5 | 2.5 | - | - | - | 2 | 19 | - |

| PO | 10 | - | 1 | - | - | - | - | 76 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NVP-HSP990 Action

The following diagram illustrates the mechanism of action of NVP-HSP990, leading to the degradation of Hsp90 client proteins and the inhibition of downstream oncogenic signaling pathways.

References

- 1. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, structure-activity relationship, and in vivo characterization of the development candidate NVP-HSP990 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. yeasenbio.com [yeasenbio.com]

The Hsp90 Inhibitor Hsp-990: A Technical Guide to its Effects on Oncogenic Client Proteins

Published: December 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical drivers of oncogenesis.[1][2] Cancer cells exhibit a particular reliance on the Hsp90 machinery to buffer the stress of rapid proliferation and to maintain the function of mutated and overexpressed oncoproteins.[3][4] This dependency makes Hsp90 a compelling target for cancer therapy. Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, small-molecule inhibitor of Hsp90.[5][6] This document provides a detailed technical overview of the mechanism of action of Hsp-990, its quantitative effects on key oncogenic client proteins, and the resulting cellular consequences. It includes detailed experimental protocols for assessing Hsp90 inhibition and diagrams illustrating the core biological pathways and workflows.

The Role of Hsp90 in Oncogenesis

Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, maturation, and stability of a wide array of client proteins.[1][3] It is a central regulator of proteostasis, ensuring cellular function under both normal and stress conditions.[3] The Hsp90 family in eukaryotes includes cytosolic isoforms (Hsp90α and Hsp90β), an endoplasmic reticulum variant (GRP94), and a mitochondrial form (TRAP1).[3][4]

The function of Hsp90 is governed by a dynamic, ATP-driven cycle. In its open conformation, Hsp90, with the help of various co-chaperones like Hsp70 and Hop, binds to immature or misfolded client proteins.[3][4] The subsequent binding of ATP to the N-terminal domain (NTD) of Hsp90 triggers a significant conformational change to a closed, active state.[3] This process, further modulated by co-chaperones such as p23 and Aha1, facilitates the final maturation of the client protein.[3] Hydrolysis of ATP returns Hsp90 to its open state, releasing the mature client protein.[3]

Cancer cells are often in a state of constant proteotoxic stress due to aneuploidy, rapid proliferation, and the production of mutated, unstable oncoproteins.[3] They upregulate Hsp90 expression to maintain the stability and function of these oncoproteins, a phenomenon known as "oncogene addiction".[3][7] Key Hsp90 client proteins include receptor tyrosine kinases (e.g., HER2, c-MET, EGFR), signaling kinases (e.g., BRAF, AKT, CDK4/6), and transcription factors (e.g., mutant p53, HIF-1α), all of which are central to the hallmarks of cancer.[4][7] By inhibiting Hsp90, these crucial client proteins are left without chaperone support, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] This simultaneous disruption of multiple oncogenic pathways makes Hsp90 inhibition an attractive therapeutic strategy.[8]

Hsp-990: Mechanism and Potency

Hsp-990 is a novel, orally bioavailable Hsp90 inhibitor belonging to a distinct chemical class from early ansamycin-based inhibitors like 17-AAG.[6][9][10] Its primary mechanism of action is the competitive inhibition of ATP binding at the N-terminal domain of Hsp90, which is critical for the chaperone's function.[3][4] By occupying the ATP pocket, Hsp-990 locks the chaperone in an unproductive conformation, preventing the conformational changes necessary for client protein maturation.[3] This leads to the dissociation of the Hsp90-co-chaperone complex (e.g., Hsp90-p23) and targets the client proteins for proteasomal degradation.[6] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins like Hsp70, which serves as a useful pharmacodynamic biomarker.[6][11]

Hsp-990 demonstrates high potency against multiple Hsp90 isoforms, with low nanomolar activity, and exhibits selectivity against other kinases and enzymes.[6]

Quantitative Data: Inhibitory Potency of Hsp-990

The inhibitory activity of Hsp-990 has been quantified against the four major human Hsp90 isoforms. The data, summarized below, highlights its potent, low-nanomolar efficacy.

| Hsp90 Isoform | Assay Type | IC50 (nM) | Reference |

| Hsp90α | Cell-free binding assay | 0.6 | [9] |

| Hsp90β | Cell-free binding assay | 0.8 | [9] |

| GRP94 | Cell-free binding assay | ~1.0 (digit nM) | [6] |

| TRAP-1 | ATPase assay | 320 | [6] |

Effects on Key Oncogenic Client Proteins

Hsp-990 induces the degradation of a broad range of oncogenic client proteins across various cancer types. This section details its effects on several well-characterized oncoproteins.

-

c-MET: The c-MET receptor tyrosine kinase is a crucial driver in many cancers, including gastric and lung cancer. In c-MET amplified GTL-16 gastric tumor cells, Hsp-990 treatment leads to the depletion of c-MET protein.[6] In vivo studies confirm this effect, where a single oral dose of 15 mg/kg Hsp-990 in a GTL-16 xenograft model caused a sustained downregulation of c-MET.[9][11]

-

AKT and ERK1/2: The PI3K/AKT and RAS/RAF/MEK/ERK pathways are central to cell survival and proliferation. In multiple myeloma cells, Hsp-990 treatment results in the degradation of the active, phosphorylated forms of both AKT and ERK1/2.[12] Similar degradation of AKT was observed in Glioblastoma Initiating Cells (GICs).[8]

-

CDK2 and CDK4: Cyclin-dependent kinases 2 and 4 are key regulators of cell cycle progression. In GICs, Hsp-990 disrupts the interaction between Hsp90 and both CDK2 and CDK4, leading to their degradation.[8] This effect is particularly pronounced in GICs that are sensitive to the drug.[8]

-

PDGFRα: Platelet-derived growth factor receptor alpha is another important tyrosine kinase in glioma. Hsp-990 treatment in GICs caused a dose- and time-dependent decrease in PDGFRα protein levels.[8]

-

BRAF: The BRAF kinase, particularly the V600E mutant, is a client of the Hsp90/TRAP1 chaperone system. Hsp-990 treatment in BRAF-V600E colorectal carcinoma cells leads to increased BRAF ubiquitination and significant downregulation of its expression.[13]

Quantitative Data: Anti-Proliferative Activity of Hsp-990

Hsp-990 potently inhibits the growth of a wide range of cancer cell lines. Studies in Glioblastoma Initiating Cells (GICs) have shown a differential response, allowing for the classification of "responder" and "non-responder" lines.

| Cell Line / Type | IC50 Range (nM) | Key Client Proteins Affected | Reference |

| Glioblastoma Initiating Cells (GICs) | 10 - 500 | PDGFRα, AKT, CDK4, CDK2 | [8][9] |

| GIC "Responders" | < 60 | CDK2, CDK4, Olig2 (indirect) | [8] |

| GIC "Non-Responders" | > 60 | - | [8] |

| Normal Human Astrocytes (NHA) | ~225 | - | [8] |

| Multiple Myeloma (MM) cell lines | Not specified | p-AKT, p-ERK1/2 | [12] |

Cellular Consequences and In Vivo Efficacy

The degradation of multiple oncogenic drivers by Hsp-990 culminates in potent anti-tumor effects at the cellular and organismal level.

-

Cell Cycle Arrest and Apoptosis: In multiple myeloma cells, Hsp-990 induces a G2 cell cycle arrest and triggers apoptosis, evidenced by the cleavage of caspases-8 and -3.[12] In sensitive GICs, Hsp-990 treatment leads to a depletion of cells in the S phase, a reduction in phosphorylated Rb (a key cell cycle regulator), and induction of apoptosis.[8]

-

Targeting Glioblastoma Stem-like Cells: Research has identified a subset of GICs with high expression of the transcription factor Olig2 that are particularly sensitive to Hsp-990.[8][14] The mechanism involves Hsp-990-mediated degradation of its client proteins CDK2/CDK4; this loss of CDK activity destabilizes the Olig2 protein, leading to attenuated proliferation and cell death.[8] This suggests Olig2 could be a predictive biomarker for Hsp-990 sensitivity in glioblastoma.[8]

-

In Vivo Antitumor Activity: Hsp-990 is orally bioavailable and has demonstrated significant tumor growth inhibition in multiple xenograft models.[9][11] In GTL-16 (gastric), NCI-H1975 (lung), BT474 (breast), and MV4;11 (leukemia) xenografts, repeat oral dosing of Hsp-990 resulted in significant tumor growth inhibition.[9] In an orthotopic mouse model using sensitive GSC11 glioblastoma cells, Hsp-990 treatment (10 mg/kg) significantly prolonged median survival from 46 to 58 days.[8]

| Animal Model | Cancer Type | Dosage (Oral) | Outcome | Reference |

| GTL-16 Xenograft | Gastric Cancer | 15 mg/kg | Sustained c-Met downregulation; Tumor growth inhibition | [9][11] |

| Orthotopic GSC11 | Glioblastoma | 10 mg/kg | Reduced tumor growth; Increased median survival (46 vs 58 days) | [8] |

| Orthotopic GSC20 | Glioblastoma | 10 mg/kg | No significant effect on survival (non-responder model) | [8] |

| Various Xenografts | Lung, Breast, etc. | Not specified | Tumor growth inhibition | [9] |

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for key assays used to evaluate the efficacy and mechanism of Hsp-990. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Protocol 1: Cell Viability / Anti-Proliferation Assay (MTT/CellTiter-Blue)

This assay quantifies the number of viable cells in culture after exposure to a test compound.

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density (e.g., 5,000 cells/well) in 100-200 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2x stock solution of Hsp-990 in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the medium from the cells and add 100 µL of the appropriate drug or vehicle control solution to each well. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[15]

-

Reagent Addition:

-

For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15] Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.[15]

-

For CellTiter-Blue/AQueous One Assay: Add 20 µL of the reagent directly to each well and incubate for 1-4 hours at 37°C.[16]

-

-

Measurement: Read the absorbance at the appropriate wavelength (490 nm or 570 nm for MTT; fluorescence for CellTiter-Blue) using a microplate reader.[15][17]

-

Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Client Protein Degradation

This protocol is used to detect changes in the protein levels of Hsp90 clients.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Hsp-990 or vehicle for a specified time (e.g., 24 hours).[8] Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-AKT, anti-CDK4) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol determines if Hsp-990 disrupts the physical interaction between Hsp90 and its client proteins.

-

Cell Lysis: Treat cells as described for Western Blotting, but lyse them with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer with inhibitors).

-

Pre-clearing: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-Hsp90) to the pre-cleared lysate.[8] Incubate for 2-4 hours or overnight at 4°C with rotation. As a negative control, use an equivalent amount of isotype-matched IgG.[8]

-

Capture Complex: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluted proteins by Western Blotting, probing for the "prey" protein (e.g., anti-CDK4).[8] A reduced signal for the prey protein in Hsp-990-treated samples indicates disruption of the interaction.

Conclusion

Hsp-990 is a potent and selective Hsp90 inhibitor that effectively drives the degradation of numerous oncogenic client proteins essential for tumor cell proliferation and survival. By simultaneously disrupting multiple signaling pathways, it exhibits significant anti-tumor activity in a range of preclinical cancer models, including difficult-to-treat cancers like glioblastoma. The identification of potential biomarkers, such as Olig2 expression in glioblastoma, provides a strong rationale for patient selection in future clinical investigations. The data presented in this guide underscore the therapeutic potential of Hsp-990 and provide a foundational framework for researchers and drug developers working to advance Hsp90-targeted therapies.

References

- 1. Structure, function and regulation of the hsp90 machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of the Hsp90 molecular chaperone machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heat-shock Protein 90 (Hsp90) as a Molecular Target for Therapy of Gastrointestinal Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Preclinical Activity of the Novel Orally Bioavailable HSP90 Inhibitor NVP-HSP990 against Multiple Myeloma Cells | Anticancer Research [ar.iiarjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hsp90 Inhibitor SNX-2112 Enhances TRAIL-Induced Apoptosis of Human Cervical Cancer Cells via the ROS-Mediated JNK-p53-Autophagy-DR5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

NVP-HSP990: A Technical Guide to its Molecular Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and inhibitory mechanisms of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). The information presented herein is intended to support further research and development efforts in the field of oncology and related disciplines.

Molecular Structure and Chemical Properties

NVP-HSP990, a novel and orally bioavailable HSP90 inhibitor, is structurally distinct from other known HSP90 inhibitors.[1][2] Its core structure is based on a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2] The precise chemical identity of NVP-HSP990 is defined by its IUPAC name: (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one.[3] A co-crystal structure of NVP-HSP990 bound to the N-terminal domain of HSP90α has been resolved at 1.5Å, providing detailed insights into its binding mode.[2]

| Property | Value | Reference |

| Chemical Formula | C20H18FN5O2 | [4] |

| Molecular Weight | 379.39 g/mol | [1][4][5] |

| CAS Number | 934343-74-5 | [5] |

| IUPAC Name | (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one | [3] |

| Synonyms | HSP990, HSP-990 | [4] |

Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle

NVP-HSP990 exerts its therapeutic effects by potently inhibiting the chaperone activity of HSP90.[4] It binds to the N-terminal ATP-binding domain of HSP90, a critical step in the chaperone cycle.[1][2][6] This binding event competitively inhibits the hydrolysis of ATP, which is essential for the conformational changes required for HSP90 to process its client proteins.

The inhibition of HSP90 leads to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their proper folding, stability, and function.[4] This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

Downstream Signaling Pathways Affected by NVP-HSP990

By promoting the degradation of key oncogenic client proteins, NVP-HSP990 effectively disrupts multiple signaling pathways critical for tumor growth and survival. Notably, NVP-HSP990 treatment leads to the depletion of proteins such as c-Met, HER2/ERBB2, AKT, and ERK.[4][5][6] The degradation of these proteins inhibits downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer.

Quantitative Analysis of NVP-HSP990 Activity

The potency of NVP-HSP990 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity against different HSP90 isoforms and its anti-proliferative effects in various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of NVP-HSP990 against HSP90 Isoforms

| HSP90 Isoform | IC50 (nM) | Reference |

| Hsp90α | 0.6 | [1][3][5] |

| Hsp90β | 0.8 | [1][3][5] |

| Grp94 | 8.5 | [1][3][5] |

| TRAP-1 | 320 | [1][3][7] |

Table 2: Anti-proliferative Activity (GI50/EC50/IC50) of NVP-HSP990 in Cancer Cell Lines

| Cell Line | Cancer Type | Value (nM) | Parameter | Reference |

| BT474 | Breast Cancer | 7 ± 2 | GI50 | [5] |

| A549 | Lung Cancer | 28 ± 5 | GI50 | [5] |

| H1975 | Lung Cancer | 35 ± 4 | GI50 | [5] |

| MV4;11 | Leukemia | 4 ± 1 | GI50 | [5] |

| GTL-16 | Gastric Cancer | 14 | EC50 | [5] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 27-49 | IC50 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize NVP-HSP990.

HSP90 Isoform Binding Affinity (AlphaScreen Competition Assay)

This assay determines the potency of inhibitors in disrupting the interaction between HSP90 and a biotinylated probe.

Methodology:

-

Prepare all reagents: assay buffer, recombinant human HSP90α, HSP90β, or Grp94, biotinylated geldanamycin, AlphaScreen Streptavidin Donor beads, and Protein A Acceptor beads.

-

Add serially diluted NVP-HSP990 to the wells of a 384-well microplate.

-

Add the respective HSP90 isoform to each well.

-

Incubate at room temperature to allow for the binding of NVP-HSP990 to HSP90.

-

Add biotinylated geldanamycin to each well.

-

Add a mixture of Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature.

-

Read the plate using an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the binding of the inhibitor.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

TRAP-1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the TRAP-1 isoform of HSP90 in the presence of an inhibitor.

Methodology:

-

Prepare a reaction buffer containing HEPES, KCl, MgCl2, and Brij-35.

-

Add serially diluted NVP-HSP990 to the wells of a microplate.

-

Add recombinant human TRAP-1 to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent.

-

Read the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the IC50 value from the dose-response curve.

Western Blotting for Client Protein Degradation and Hsp70 Induction

This technique is used to assess the levels of specific proteins in cells following treatment with NVP-HSP990.[7]

Methodology:

-

Culture cancer cells (e.g., GTL-16) to a suitable confluency.

-

Treat the cells with various concentrations of NVP-HSP990 for a specified period (e.g., 24 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., c-Met, AKT) and Hsp70. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsp-990: A Potent Modulator of Oncogenic Signal Transduction Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, synthetic small-molecule inhibitor of Hsp90. This technical guide provides a comprehensive overview of the impact of Hsp-990 on critical oncogenic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Hsp90 and its role in cancer biology.

Introduction to Hsp-990

Hsp-990 is a second-generation Hsp90 inhibitor that binds with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function.[1] The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[2] As many of these client proteins are oncoproteins that drive tumor growth and survival, Hsp-990 exhibits broad-spectrum antitumor activity across a range of cancer types.[3][4]

Mechanism of Action

The primary mechanism of action of Hsp-990 is the inhibition of the Hsp90 chaperone cycle. By binding to the N-terminal ATP-binding site, Hsp-990 locks Hsp90 in a conformation that is incompatible with client protein maturation. This leads to the dissociation of the Hsp90-client protein complex and the recruitment of E3 ubiquitin ligases, which tag the client protein for degradation by the proteasome. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which serves as a pharmacodynamic biomarker of target engagement.[3]

Impact on Key Signal Transduction Pathways

Hsp-990's broad-spectrum anti-cancer activity stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of key Hsp90 client proteins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Inhibition of Hsp90 by Hsp-990 leads to the dephosphorylation and subsequent degradation of Akt, thereby blocking downstream signaling.[4]

Raf/MEK/ERK (MAPK) Pathway

The Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Raf-1 (or c-Raf) is a key upstream kinase in this pathway and a known Hsp90 client protein. By inhibiting Hsp90, Hsp-990 promotes the degradation of Raf-1, leading to the downregulation of MEK and ERK phosphorylation.[5]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling and is constitutively activated in many cancers, promoting proliferation and survival. Hsp90 has been shown to directly interact with and stabilize STAT3, facilitating its phosphorylation and nuclear translocation.[1][6][7] Inhibition of Hsp90 by compounds like Hsp-990 can lead to the dephosphorylation and inactivation of STAT3.[6][8]

Quantitative Data on Hsp-990 Activity

The following tables summarize the in vitro activity of Hsp-990 against Hsp90 isoforms and its anti-proliferative effects in various cancer cell lines.

Table 1: Hsp-990 Inhibitory Activity against Hsp90 Isoforms

| Hsp90 Isoform | IC50 (nM) |

| Hsp90α | 0.6 |

| Hsp90β | 0.8 |

| GRP94 | 8.5 |

| TRAP-1 | 320 |

Data compiled from references[3][9].

Table 2: Anti-proliferative Activity of Hsp-990 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| GTL-16 | Gastric Carcinoma | 14 (EC50) |

| BT474 | Breast Cancer | 7 ± 2 |

| A549 | Lung Carcinoma | 28 ± 5 |

| H1975 | Lung Carcinoma | 35 ± 4 |

| MV4;11 | Acute Myeloid Leukemia | 4 ± 1 |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 27-49 |

| Glioma-initiating Cells (responders) | Glioblastoma | < 60 |

| A2058 | Melanoma | 5.2 |

| A375 | Melanoma | 6.0 |

Data compiled from references[9][10][11][12].

Table 3: Effect of Hsp-990 on Downstream Signaling Molecules in GTL-16 Cells

| Molecule | EC50 (nM) |

| p-Akt | 6 ± 1 |

| p-ERK | 11 ± 1 |

| c-Met | 37 ± 4 |

| Hsp70 induction | 20 ± 2 |

Data compiled from reference[12].

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the anti-proliferative effects of Hsp-990.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well tissue culture plates

-

Hsp-990 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Hsp-990 in complete growth medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of Hsp-990. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Hsp-990-induced Client Protein Degradation

This protocol outlines the steps to assess the levels of Hsp90 client proteins and phosphorylation status of signaling molecules following Hsp-990 treatment.

Materials:

-

Cancer cell line of interest

-

Hsp-990

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Raf-1, anti-phospho-ERK, anti-STAT3, anti-phospho-STAT3, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of Hsp-990 for the specified time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation of Hsp90 and Client Proteins

This protocol is designed to demonstrate the interaction between Hsp90 and its client proteins and the disruption of this interaction by Hsp-990.[10]

Materials:

-

Cancer cell line of interest

-

Hsp-990

-

Immunoprecipitation lysis buffer

-

Anti-Hsp90 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

Procedure:

-

Treat cells with Hsp-990 (e.g., 50 nM for 2 hours) or vehicle control.[10]

-

Lyse the cells in immunoprecipitation lysis buffer and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Hsp90 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest (e.g., Akt, Raf-1, STAT3).

Conclusion

Hsp-990 is a potent and selective inhibitor of Hsp90 with significant anti-cancer activity. Its mechanism of action, centered on the degradation of a multitude of oncogenic client proteins, results in the simultaneous inhibition of several key signal transduction pathways, including the PI3K/Akt/mTOR, Raf/MEK/ERK, and STAT3 pathways. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Hsp-990 and other Hsp90 inhibitors. The continued investigation into the intricate role of Hsp90 in cellular signaling will undoubtedly pave the way for novel and effective cancer therapies.

References

- 1. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSPs/STAT3 Interplay Sustains DDR and Promotes Cytokine Release by Primary Effusion Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preclinical Profile of NVP-HSP990: A Novel HSP90 Inhibitor for Solid Tumors

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are oncoproteins essential for tumor growth and survival.[1] Inhibition of HSP90's intrinsic ATPase activity disrupts its function, leading to the degradation of these client proteins and the simultaneous blockade of multiple oncogenic signaling pathways.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical data for NVP-HSP990, a potent, selective, and orally bioavailable HSP90 inhibitor.[1][3][4] NVP-HSP990 has demonstrated broad-spectrum antitumor activity in a range of in vitro and in vivo models of solid tumors, supporting its evaluation in clinical trials for advanced solid tumors.[1][3]

Mechanism of Action

NVP-HSP990 is a structurally distinct, aminopyrimidine-based small molecule that competitively binds to the N-terminal ATP-binding domain of HSP90.[1][5] This inhibition of ATPase activity disrupts the chaperone cycle, leading to the dissociation of the HSP90-p23 complex.[3][4][5] Consequently, HSP90 client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[6] This results in the shutdown of key oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK, ultimately leading to cell cycle arrest and apoptosis.[1][7] A hallmark cellular response to HSP90 inhibition is the compensatory upregulation of the heat shock protein Hsp70, which serves as a robust pharmacodynamic biomarker of target engagement.[1][3][5]

In Vitro Preclinical Studies

Potency and Selectivity

NVP-HSP990 is a potent inhibitor of multiple HSP90 isoforms, demonstrating single-digit nanomolar IC50 values against HSP90α and HSP90β.[3][5][7] It also inhibits the endoplasmic reticulum-resident GRP94 and the mitochondrial TRAP1 at higher concentrations.[1][5] The compound shows high selectivity, with no significant activity against a broad panel of other enzymes, receptors, and kinases.[1][3]

Table 1: NVP-HSP990 Potency against HSP90 Isoforms

| Isoform | IC50 (nmol/L) | Assay Type |

|---|---|---|

| HSP90α | 0.6 | Biotinylated Geldanamycin Binding[1] |

| HSP90β | 0.8 | Biotinylated Geldanamycin Binding[1] |

| GRP94 | 8.5 | Biotinylated Geldanamycin Binding[1] |

| TRAP1 | 320 | ATPase Activity[1][3] |

Cellular Activity and Antiproliferative Effects

In cellular assays, NVP-HSP990 effectively induces the degradation of HSP90 client proteins and inhibits downstream signaling pathways.[1] In the c-Met amplified GTL-16 gastric cancer cell line, NVP-HSP990 treatment led to a dose-dependent decrease in c-Met and the phosphorylation of its downstream effectors, AKT and ERK.[1][7] This activity translated to potent, broad-spectrum antiproliferative effects across a diverse panel of human tumor cell lines, with GI50 values in the low nanomolar range.[1]

Table 2: In Vitro Cellular Activity of NVP-HSP990

| Cell Line | Tumor Type | Oncogenic Driver | GI50 (nmol/L) |

|---|---|---|---|

| GTL-16 | Gastric Cancer | c-Met Amplified | 14[7] |

| BT474 | Breast Cancer | ErbB2+, ER+ | 7 ± 2[7] |

| A549 | Lung Cancer | EGFR WT | 28 ± 5[7] |

| H1975 | Lung Cancer | EGFR Mutant (T790M) | 35 ± 4[7] |

| MV4;11 | AML | FLT3-ITD | 4 ± 1[7] |

| Multiple Myeloma Lines | Multiple Myeloma | - | 27 - 49[7] |

| Glioma Initiating Cells | Glioblastoma | Olig2-high | 10 - 500[5][8] |

Table 3: Pharmacodynamic Biomarker Modulation in GTL-16 Cells

| Marker | EC50 (nmol/L) |

|---|---|

| c-Met Degradation | 37 ± 4[7] |

| Hsp70 Induction | 20 ± 2[7] |

| p-ERK Inhibition | 11 ± 1[7] |

| p-AKT Inhibition | 6 ± 1[7] |

In Vivo Preclinical Studies

NVP-HSP990 exhibits favorable pharmacokinetic properties, including high oral bioavailability, allowing for effective systemic exposure in animal models.[1][3]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Following a single oral administration of 15 mg/kg in GTL-16 tumor-bearing mice, NVP-HSP990 induced a sustained pharmacodynamic response.[1][3] At 24 hours post-treatment, c-Met protein levels in tumors were reduced by 80% compared to vehicle-treated controls, demonstrating robust target engagement in vivo.[1] This was accompanied by a significant induction of Hsp70.[3][5]

Antitumor Efficacy

NVP-HSP990 demonstrated significant, dose-dependent antitumor activity in multiple human tumor xenograft models.[1] Efficacy was observed with various dosing schedules, indicating flexibility in its administration. Notably, intermittent dosing (twice weekly or weekly) was as effective as daily dosing, suggesting that sustained target inhibition may not be required for tumor growth control.[1]

Table 4: Summary of NVP-HSP990 In Vivo Efficacy in Xenograft Models

| Model (Tumor Type) | Dose & Schedule | Outcome |

|---|---|---|

| GTL-16 (Gastric) | 2.5 - 5 mg/kg (twice weekly) | Dose-proportional tumor growth inhibition[1][7] |

| GTL-16 (Gastric) | 5 - 15 mg/kg (weekly) | Dose-proportional tumor growth inhibition[1][7] |

| BT-474 (Breast) | 5 or 10 mg/kg (weekly) | Significant tumor growth inhibition (%T/C of 12% and 6%)[1][7] |

| MV4;11 (AML) | 5 mg/kg (twice weekly) | Significant tumor growth inhibition[1][7] |

| MV4;11 (AML) | 15 mg/kg (weekly) | Significant tumor growth inhibition[7] |

| H1975 & A549 (Lung) | Various | Antitumor efficacy observed[7] |

Combination Studies

Preclinical investigations have also explored NVP-HSP990 in combination with other anticancer agents. In multiple myeloma models, NVP-HSP990 showed synergistic effects when combined with the alkylating agent melphalan, leading to increased cleavage of caspases 2, 3, and 9.[7][9] Enhanced activity was also noted in combination with PI3-kinase/mTOR inhibitors, which was shown to render the HSP90 blockade-mediated stress response (i.e., Hsp70 upregulation) ineffective, thereby increasing anti-myeloma toxicity.[10][11]

Detailed Experimental Protocols

Hsp90 Binding and ATPase Assays

-

Binding Assay (HSP90α, HSP90β, GRP94): Potency was determined using a competitive binding assay with biotinylated geldanamycin. The ability of NVP-HSP990 to displace the probe was measured to calculate IC50 values.[1]

-

ATPase Assay (TRAP1): The effect of NVP-HSP990 on the ATPase activity of the mitochondrial isoform TRAP1 was assessed. Inhibition of ATP hydrolysis was measured to determine the IC50 value.[1][5]

Cell Proliferation Assay

-

Method: Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight. Cells were then treated with a range of concentrations of NVP-HSP990 for 72 hours.[7]

-

Endpoint: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or Sulforhodamine B). GI50 values (the concentration required to inhibit cell growth by 50%) were calculated from dose-response curves.[1]

Western Blot Analysis

-

Sample Preparation: Cells or tumor tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Procedure: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., c-Met, ErbB2, p-AKT, total AKT, p-ERK, total ERK, Hsp70, Caspases, Actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][12]

Human Tumor Xenograft Studies

-

Animal Model: Female athymic nude mice were used.[1]

-

Tumor Implantation: 5-10 million human tumor cells (e.g., GTL-16, BT-474) were suspended in Matrigel and injected subcutaneously into the flank of the mice.[1]

-

Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups. NVP-HSP990 was formulated for oral gavage and administered according to the specified dose and schedule. The control group received the vehicle.[1]

-

Efficacy Assessment: Tumor volumes were measured 2-3 times per week using calipers (Volume = (length × width²)/2). Animal body weights were monitored as a measure of toxicity.[1]

-

Pharmacodynamic Assessment: For PD studies, tumors were harvested at specified time points after the final dose, snap-frozen, and processed for Western blot or immunohistochemistry (IHC) analysis.[1]

Immunohistochemistry (IHC)

-

Sample Preparation: Excised tumors were fixed in formalin and embedded in paraffin.

-